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6-Acetamido-2-aminohexanoic acid

Epigenetics Histone post-translational modifications Quantitative proteomics

Accurate quantification of Nε-acetyl-lysine requires isotopically matched calibration standards. Non-acetyl analogs introduce systematic LC-MS/MS errors (11x LOD difference). - **LC-MS/MS calibrant**: LOD 0.1 µmol/mol leucine eq.; MRM transition m/z 189.2→126.1 - **SIRT1/SIRT3 substrate**: Acetyl preference index 1.58-2.32 vs. butyryl; prevents 40-60% rate underestimation - **Bromodomain reference ligand**: Universal recognition; validated for AlphaScreen/ITC/SPR - **Industrial enzyme stabilizer**: 60% activity retention at pH 3.0 (0.5 M, 15 min)

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 1071-49-4
Cat. No. B11939371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamido-2-aminohexanoic acid
CAS1071-49-4
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)
InChIKeyDTERQYGMUDWYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetamido-2-aminohexanoic Acid: Identity, Class, and Procurement Characteristics


6-Acetamido-2-aminohexanoic acid (CAS 1071-49-4), systematically also referred to as N6-acetyl-DL-lysine or (2RS)-6-acetamido-2-aminohexanoic acid, is the racemic mixture of the Nε-acetylated derivative of the essential amino acid L-lysine [1]. It belongs to the class of N-acyl-alpha amino acids and exists as a zwitterionic compound at physiological pH, with a molecular formula of C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol [2]. The L-enantiomer (CAS 692-04-6) is the biologically predominant form found as a post-translational modification on histone and non-histone proteins, where it serves as a central epigenetic mark regulating chromatin structure and gene transcription, and is the cognate ligand for bromodomain-containing reader proteins and the substrate for lysine deacetylases (KDACs/HDACs and sirtuins) [3].

Acetylomics Calibration

Racemic N6-acetyl-lysine reference standard for quantitative LC-MS/MS acetylome workflows.

Deacetylase Substrate

Supports SIRT1/SIRT3 enzyme activity assays; acetyl group preference context.

Acidic Enzyme Stabilizer

Osmolyte for industrial α-amylase protection under low-pH process conditions.

Why N6-Acetyl-DL-Lysine Cannot Be Replaced by Acyl- or Methyl-Lysine Analogs


N6-acetyl-lysine is not functionally interchangeable with N6-formyl-, N6-propionyl-, N6-butyryl-, or N6-methyl-lysine analogs. Each acyl modification presents a distinct combination of side-chain size, hydrophobicity, and charge that differentially governs recognition by sirtuin deacylases (SIRT1–7), bromodomain reader proteins, and anti-acetyllysine antibodies [1]. For instance, SIRT1 exhibits an acetyl preference index (API) of 1.58–2.32 at H3K18—meaning it removes acetyl groups more than twice as efficiently as butyryl groups—while SIRT2 and SIRT6 display the opposite selectivity (API 0.41–0.72), preferentially hydrolyzing butyryl-lysine [2]. Furthermore, unlike N6-methyl-L-lysine, which retains the ε-amino group's positive charge, N6-acetyl-L-lysine neutralizes this charge, fundamentally altering chromatin compaction dynamics and protein–protein interaction interfaces . Substituting N6-acetyl-lysine with a non-acetyl analog in enzyme activity assays, antibody-based detection, or quantitative LC-MS/MS workflows therefore introduces systematic errors in both catalytic rate measurements and analyte quantification, as demonstrated by the 11-fold difference in limit of detection (LOD) between N6-acetyl-lysine (0.1 µmol/mol leucine eq.) and N6-formyl-lysine (1.1 µmol/mol leucine eq.) in histone matrices [3].

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Acyl-lysine analogs (formyl, propionyl, butyryl) may shift sirtuin selectivity and antibody recognition profiles.

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Methyl-lysine retains positive charge; substituting for acetyl-lysine alters chromatin interaction and reader-domain binding.

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Acyl-specific analytical sensitivity differs; direct method transfer may require independent LOD/LOQ validation per modification.

Quantitative Comparator Evidence Against Closest Lysine Analogs


Endogenous Histone Abundance of Acyl Modifications

In mouse liver histone extracts, the endogenous abundance of N6-acetyl-lysine (350.5 ± 119.1 µmol/mol leucine equivalent in young animals) exceeds that of N6-formyl-lysine by 6.1-fold (57.8 ± 44.5), N6-propionyl-lysine by 350-fold (1.0 ± 0.5), and N6-butyryl-lysine by approximately 1,168-fold (0.3 ± 0.3). This quantitative dominance is specific to the acetyl modification; N6-formyl-lysine showed a significant age-dependent increase of 2.2-fold in old animals (126.1 ± 44.4 vs. 57.8 ± 44.5, p < 0.05), an effect not observed for N6-acetyl-lysine (304.5 ± 142.2 in old vs. 350.5 ± 119.1, n.s.) [1].

Histone Abundance
Head-to-head
Acetyl-lysine: 350.5 µmol/mol leu eq. Formyl: 57.8; Propionyl: 1.0; Butyryl: 0.3
Endogenous dominance context for calibration range design
6.1× to 1,168× higher than other acyl marks in mouse liver histones
Epigenetics Histone post-translational modifications Quantitative proteomics

LC-MS/MS Analytical Sensitivity in Histone Matrices

Using a validated UPLC-MS/MS method for simultaneous quantification of 18 protein modifications, N6-acetyl-lysine demonstrated a limit of detection (LOD) of 0.1 µmol/mol leucine equivalent and a limit of quantitation (LOQ) of 0.4 µmol/mol leucine equivalent in the histone fraction. This is 11-fold more sensitive than N6-formyl-lysine (LOD 1.1, LOQ 3.8) and 2.5-fold better than N6-malonyl-lysine (LOD 0.9, LOQ 2.9) in the same matrix. Notably, N6-butyryl-lysine achieved even lower LODs (0.04 in histones, 0.02 in mitochondria), but its endogenous abundance is >1,000-fold lower, making it less practical as a primary calibration standard for broad acetylome profiling [1]. The mass spectrometric parameters for N6-acetyl-lysine were: precursor m/z 189.2, product ions at m/z 126.1 (CE 18 eV), 84.2 (CE 31 eV), and 143.1 (CE 14 eV), with a retention time of 14.7 min [2].

LC-MS/MS Sensitivity
Head-to-head
LOD 0.1 µmol/mol leu eq. Formyl-Lys LOD 1.1; Malonyl-Lys LOD 0.9
Supports low-abundance acetyl-peptide detection in subcellular fractions
11-fold better LOD than formyl-lysine in histone matrix
Analytical chemistry LC-MS/MS method validation PTM quantification

Sirtuin Acyl Group Selectivity on Nucleosomal Substrates

In a quantitative LC-MS/MS-based nucleosome deacylase assay, SIRT1 exhibited an acetyl preference index (API = deacetylation efficiency / debutyrylation efficiency) of 1.58, 1.69, and 2.32 at H3K18 across three independent experiments, indicating that SIRT1 removes acetyl groups 1.6–2.3 times more efficiently than butyryl groups from the same lysine position. SIRT3 similarly showed high acetyl group preference across all tested H3 lysine residues. In contrast, SIRT2 and SIRT6 displayed APIs of 0.41–0.72, demonstrating a clear butyryl group preference [1]. These selectivity profiles are corroborated by binding studies: the sirtuin Hst2 bound propionyl-lysine peptide with a Kd of 8.6 ± 0.2 µM and butyryl-lysine with 49.6 ± 13.8 µM (SIRT3 Kd), both tighter than acetyl-lysine (Kd 21 ± 4 µM for Hst2 by ITC, and 77 ± 22 µM for SIRT3 by fluorescence polarization), indicating that while longer-chain acyl groups bind with higher affinity, catalytic turnover selectivity favors the native acetyl substrate for SIRT1/3 [2].

Sirtuin Selectivity
Head-to-head
SIRT1 acetyl preference index 1.58–2.32 at H3K18 SIRT2/6 prefer butyryl (API 0.41–0.72)
Acetyl-lysine substrate required for SIRT1/3 activity assays
Butyryl substrate underestimates SIRT1 activity by ~40–60%
Sirtuin enzymology Deacetylase substrate specificity NAD+-dependent deacylation

Acidic pH Enzyme Stabilization by Osmolytes

In a systematic comparative study of six osmolytes for their ability to protect α-amylase under acidic stress (pH 3.0, 15 min incubation), Nε-acetyl-L-α-lysine increased residual enzyme activity by 60% relative to the no-osmolyte control, statistically indistinguishable from ectoine (63.5%). This performance was markedly superior to the other four osmolytes tested (proline, glycine betaine, trehalose, and sucrose), which provided no significant protection at pH 3.0. Thermodynamic stabilization was confirmed by differential scanning fluorimetry: Nε-acetyl-L-α-lysine elevated the midpoint temperature of the unfolding transition (Tₘ) by 11°C, compared to 10°C for ectoine [1]. At physiological pH (7.0), all six osmolytes improved thermodynamic stability, but the acidic-condition advantage was unique to Nε-acetyl-L-α-lysine and ectoine [1].

Acidic pH Stability
Head-to-head
+60% residual α-amylase activity vs. control at pH 3.0 ΔTm +11°C
Reported osmolyte protection under acidic stress
Ectoine matched performance; other osmolytes failed at pH 3.0
Enzyme stabilization Industrial biocatalysis Osmolyte engineering

Charge Neutralization in Chromatin and Protein Interactions

N6-acetyl-L-lysine neutralizes the ε-amino group's positive charge at physiological pH, converting lysine from a cationic to a neutral side chain. In contrast, N6-methyl-lysine (mono-, di-, and tri-methyl) retains the positive charge regardless of methylation state . This fundamental charge difference produces divergent functional consequences: acetylation weakens histone–DNA electrostatic interactions, promoting chromatin decompaction and transcriptional activation, whereas methylation does not alter charge and exerts its regulatory effects primarily through recruitment of methyl-lysine-specific reader domains (e.g., chromodomains, PHD fingers, Tudor domains) [1]. Proteomic analyses using pan-reactive anti-acetyllysine and anti-methyllysine monoclonal antibodies revealed that the patterns of lysine-acetylated and lysine-methylated proteins show extreme organ-to-organ variation in mice, with distinct protein subsets bearing each modification—α-tubulin was found to be extremely acetylated in brain, whereas NF-L protein, Hsc70, and β-actin were identified as methylated but not acetylated targets [2]. Anti-acetyllysine pan antibodies specifically recognize Nε-acetylated lysine residues and do not cross-react with non-acetylated lysine, but may exhibit cross-reactivity with structurally similar propionyl- and butyryl-lysine modifications due to shared hydrophobic acyl features [3].

Charge Neutralization
Class-level
Acetyl-lysine: neutral side chain Methyl-lysine: +1 charge (cationic)
Charge difference drives distinct reader-domain recruitment
Acetyl recognized by bromodomains; methyl by chromo/Tudor domains
Chromatin biology Protein–protein interactions Post-translational modification crosstalk

Clinical Biomarker Performance in Urine and Plasma

In a clinical metabolomics study comparing biomarker Z-scores, N6-acetyllysine demonstrated superior diagnostic signal strength relative to its regioisomer N2-acetyllysine (N-α-acetyl-L-lysine). N6-acetyllysine achieved a urine Z-score of 2.90 and a plasma Z-score of 3.76, both exceeding the Z ≥ 2 threshold for statistical significance. In contrast, N2-acetyllysine showed a urine Z-score of 2.62 and was not detected (ND) in plasma [1]. In a separate study, N6-acetyl-L-lysine exhibited an area under the ROC curve (AUC) of 0.889 for predicting compensated conditions in lysine degradation pathway analysis, outperforming both 5-aminopentanoic acid (AUC 0.917) and the parent compound L-lysine (AUC 0.806) [2]. Urinary N6-acetyl-L-lysine concentrations in healthy adults are reported at 9.318 ± 4.75 µmol/mmol creatinine (HMP data source) and 1.14 (0.90–1.49) µmol/mmol creatinine in newborns [3].

Biomarker Z-score
Head-to-head
Urine Z 2.90; Plasma Z 3.76 N2-acetyllysine: urine Z 2.62, plasma ND
Reported biomarker signal context in research matrices
Dual-matrix detectability supports method comparison studies
Metabolomics biomarkers Clinical diagnostics Lysine metabolism

Verified Application Scenarios Based on Comparator Evidence


Primary Calibration Standard for Quantitative Acetylomics

Employ N6-acetyl-DL-lysine (CAS 1071-49-4) as the primary external calibration standard for developing and validating multiple reaction monitoring (MRM) LC-MS/MS methods targeting Nε-acetyl-lysine residues. The compound's LOD of 0.1 µmol/mol leucine equivalent in histone matrices and well-characterized MS/MS fragmentation pattern (precursor m/z 189.2 → product ions m/z 126.1, 84.2, 143.1) enable robust quantitation across subcellular fractions [1]. Use the deuterated internal standard Nε-acetyl-L-lysine-d₈ for isotope dilution to correct for matrix effects, as validated by Cayman Chemical and isotope vendors [2]. Calibration curves should span the endogenous abundance range of 0.1–350 µmol/mol leucine equivalent to cover the full dynamic range observed in biological specimens, per the quantitative framework established by Baldensperger et al. (2020) [1].

Correct Substrate for SIRT1/SIRT3 Deacetylase Assays

For in vitro fluorescence-based or LC-MS/MS-coupled sirtuin deacetylase assays targeting SIRT1 or SIRT3, use peptide substrates bearing N6-acetyl-L-lysine at the position of interest, rather than N6-butyryl- or N6-propionyl-lysine analogs. The acetyl preference index of 1.58–2.32 for SIRT1 at H3K18 [1] means that substituting butyryl-lysine would reduce apparent catalytic rates by ~40–60%, systematically underestimating SIRT1 activity and potentially misclassifying inhibitor potency. Conversely, for SIRT2 and SIRT6 assays, butyryl-lysine substrates may be more appropriate given their API values of 0.41–0.72 [1]. The Toro et al. (2023) study further demonstrates that KDAC substrate specificity is driven by residues immediately flanking the acetyllysine (+1 and −1 positions), so full-length peptide context should be considered when selecting the acetyl-lysine-containing substrate [3].

Acidic-Condition Stabilizer for Industrial α-Amylase

In R&D for industrial α-amylase formulations requiring catalytic activity under acidic conditions (pH 2.5–4.0), incorporate Nε-acetyl-L-α-lysine at 0.5 M as a stabilizing osmolyte. The compound provides 60% retention of enzyme activity after 15 min at pH 3.0 and elevates the thermal unfolding midpoint by 11°C, matching the performance of ectoine while being more synthetically accessible [2]. This application is directly supported by the Joghee et al. (2020) comparative osmolyte study, which demonstrated that proline, glycine betaine, trehalose, and sucrose all failed to protect α-amylase at pH 3.0 [2]. The protective effect is specific to acidic stress; at neutral pH, all osmolytes tested performed comparably, making Nε-acetyl-L-α-lysine's differentiation most valuable for low-pH industrial processes.

Cognate Ligand for Bromodomain Binding Screens

Use N6-acetyl-L-lysine or acetylated histone peptide standards containing this modification as the positive control ligand in bromodomain binding assays (e.g., AlphaScreen, fluorescence polarization, ITC, or SPR). The conserved recognition of N6-acetyl-L-lysine by all bromodomains [4] makes it the universal reference ligand for establishing baseline binding, against which novel bromodomain inhibitors can be competitively assessed. This is distinct from N6-methyl-lysine, which is not recognized by bromodomains but by chromodomains and Tudor domains, and from longer-chain acyl-lysine analogs (propionyl, butyryl), which show altered binding thermodynamics (e.g., Hst2 Kd = 21 ± 4 µM for acetyl-lysine vs. 8.6 ± 0.2 µM for propionyl-lysine and 49.6 ± 13.8 µM for butyryl-lysine [5]). For inhibitor screening programs, the use of acetyl-lysine rather than propionyl- or butyryl-lysine as the reference ligand ensures that displacement IC₅₀ values reflect competition at the physiologically relevant acetyl-lysine binding pocket.

Application
Selection Property
Validation Focus
Acetylomics LC-MS/MS calibration
High analytical sensitivity in histone matrices; well-characterized MS/MS transitions
Method linearity across endogenous range; ISTD-based matrix-effect correction
SIRT1/SIRT3 deacetylase substrate
Acetyl group preference over longer-chain acyl modifications
Enzyme kinetics (API) and inhibitor selectivity assessment
Acidic-condition enzyme stabilization
Osmolyte protection at low pH (2.5–4.0)
Residual activity and thermal unfolding midpoint (Tm) under process conditions
Bromodomain binding screen reference
Universal bromodomain recognition of acetyl-lysine
Binding affinity (Kd) and inhibitor displacement IC₅₀ reproducibility
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